molecular formula C28H51NO2 B14330944 N,N,N-Trimethyloctadecan-1-aminium benzoate CAS No. 108313-50-4

N,N,N-Trimethyloctadecan-1-aminium benzoate

Cat. No.: B14330944
CAS No.: 108313-50-4
M. Wt: 433.7 g/mol
InChI Key: XZBJGLUBSRQJIY-UHFFFAOYSA-M
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Description

N,N,N-Trimethyloctadecan-1-aminium benzoate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyloctadecan-1-aminium benzoate typically involves the quaternization of octadecylamine with methyl iodide, followed by an ion exchange reaction with sodium benzoate. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Organic solvents such as ethanol or methanol.

    Reaction Time: Several hours to ensure complete quaternization and ion exchange.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Octadecylamine, methyl iodide, and sodium benzoate.

    Equipment: Continuous flow reactors, filtration units, and drying equipment.

    Quality Control: Monitoring the purity and composition using techniques like HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyloctadecan-1-aminium benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The benzoate ion can be replaced with other anions through ion exchange reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Substitution: Sodium chloride or other sodium salts for ion exchange.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Substitution: Formation of different quaternary ammonium salts.

    Oxidation: Oxidized derivatives of the benzoate moiety.

    Reduction: Reduced forms of the benzoate moiety.

Scientific Research Applications

N,N,N-Trimethyloctadecan-1-aminium benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyloctadecan-1-aminium benzoate is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This disruption can lead to the lysis of microbial cells, making it effective as an antimicrobial agent. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its binding and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyloctadecan-1-aminium chloride
  • N,N,N-Trimethyloctadecan-1-aminium bromide
  • N,N,N-Trimethyloctadecan-1-aminium iodide

Uniqueness

N,N,N-Trimethyloctadecan-1-aminium benzoate is unique due to its specific anion, benzoate, which imparts distinct properties compared to other quaternary ammonium salts. The benzoate ion can influence the solubility, reactivity, and overall performance of the compound in various applications.

Properties

CAS No.

108313-50-4

Molecular Formula

C28H51NO2

Molecular Weight

433.7 g/mol

IUPAC Name

trimethyl(octadecyl)azanium;benzoate

InChI

InChI=1S/C21H46N.C7H6O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;8-7(9)6-4-2-1-3-5-6/h5-21H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

XZBJGLUBSRQJIY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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